(Z)-2-(3,5-Difluorophenyl)-N'-hydroxyethanimidamide
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Overview
Description
(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide is a chemical compound characterized by the presence of a difluorophenyl group and a hydroxyethanimidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3,5-difluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, hydroxylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (Z)-2-(3,5-Difluorophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine, 3-(3,5-difluorophenyl)-: A compound with a similar difluorophenyl group but different functional groups, leading to distinct chemical properties and applications.
Bis(3,5-difluorophenyl)methanone: Another compound containing the difluorophenyl group, used in different chemical contexts.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H8F2N2O |
---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-6-1-5(2-7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |
InChI Key |
WVORWZYZWLADGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=NO)N |
Origin of Product |
United States |
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